Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
Description
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside is a flavonoid glycoside characterized by an apigenin aglycone linked to a glucose moiety acylated with two E-p-coumaroyl groups at the 2'' and 6'' positions of the sugar. This compound is part of a broader class of acylated flavone glycosides, which are widely studied for their enhanced bioactivity compared to non-acylated counterparts. Acylation with phenolic acids like p-coumaroyl modifies solubility, bioavailability, and molecular interactions, influencing pharmacological properties such as cytotoxicity, enzyme inhibition, and antioxidant effects .
Properties
Molecular Formula |
C39H32O14 |
|---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)37(48)38(53-34(46)16-6-22-3-11-25(41)12-4-22)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37+,38-,39-/m1/s1 |
InChI Key |
GBBLNEWSFXZKJC-IGNRUKHTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside typically involves the acylation of apigenin glucoside. One common method includes the use of enzyme-catalyzed reactions to attach p-coumaroyl groups to the glucose moiety. For instance, protein extracts from plants like Croton floribundus can be used as sources of enzymes to achieve this acylation .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from plant sources. Techniques such as ultrasound-assisted extraction and preparative high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound from plant materials like Chrysanthemum morifolium .
Chemical Reactions Analysis
Types of Reactions: Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include apigenin, p-coumaric acid, and various oxidized derivatives of apigenin .
Scientific Research Applications
Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside has been extensively studied for its potential health benefits and applications in various fields:
Mechanism of Action
The biological effects of apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside are primarily mediated through its interaction with various molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the nuclear factor kappa B signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes, protecting cells from oxidative stress.
Cardioprotective Effects: By modulating the inflammatory response and reducing oxidative stress, the compound helps protect cardiac tissues from ischemic damage.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Acylation patterns (position, number, and stereochemistry of substituents) critically determine the bioactivity of apigenin derivatives. Key structural analogues include:
Key Observations :
- Positional Effects : Cytotoxicity varies with acylation site. For example, the 4’-O-p-coumaroyl derivative () showed stronger activity against NCI-H929 cells than the 6’-O-p-coumaroyl analogue, suggesting steric or electronic interactions influence target binding .
- Di-acylation: The 3”,6”-di-O-E-p-coumaroyl derivative () exhibited superior DPP-IV inhibition compared to mono-acylated forms, likely due to enhanced hydrophobic interactions with the enzyme .
- Isomerism : E- vs. Z-isomers (e.g., compounds 2 and 3 in ) differ in activity, with E-isomers generally more stable and bioactive .
Cytotoxicity and Anticancer Effects
- Apigenin 7-O-(4’-O-p-E-coumaroyl)-glucoside : Reduced viability of NCI-H929 myeloma cells by 50–60% at 100 µM, outperforming the aglycone apigenin in specific contexts .
- Apigenin 7-O-(6’-O-p-E-coumaroyl)-glucoside : Less active than the 4’-substituted analogue, highlighting positional sensitivity in cancer cell targeting .
Enzyme Inhibition
- α-Glucosidase Inhibition: Acylation drastically enhances activity. Apigenin 7-O-(6’’-(E)-p-coumarate)-β-glucoside (IC₅₀ = 14.6 µM) is ~14-fold more potent than the non-acylated parent compound (>200 µM) .
- DPP-IV Inhibition : The di-acylated 3”,6”-di-O-E-p-coumaroyl derivative achieved 48.9% inhibition at 100 µM, suggesting multi-site binding to the enzyme .
Antioxidant and Anti-inflammatory Properties
- Apigenin 7-O-p-coumaroyl-glucosides : Demonstrated free radical scavenging in Sideritis spp., with acyl groups enhancing lipid peroxidation inhibition .
- Apigenin 7-O-glucoside (non-acylated): Lower anti-inflammatory activity compared to acylated forms, as glycosylation without acylation reduces membrane permeability .
Physicochemical and Conformational Properties
- Polarity and Chromatography: Mono-acylated derivatives (e.g., 6’-O-p-coumaroyl) have higher Rf values than di-acylated forms due to reduced polarity .
- Solvent Interactions : Malonylated derivatives (e.g., apigenin 7-O-(6-O-malonylglucoside)) exhibit solvent-dependent conformational changes, unlike coumaroylated analogues, which maintain stable glycosidic bonds .
- NMR Signatures : Deshielding of glucose protons in 6’’-O-p-coumaroyl derivatives (δ 4.63–4.29 ppm) distinguishes them from 3’’- or 4’’-substituted isomers .
Biological Activity
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside (APG) is a glycoside derivative of apigenin, a naturally occurring flavonoid found in various fruits and vegetables. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant effects. The following sections will explore the biological activity of APG, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
APG is characterized by its complex structure, which includes two E-p-coumaroyl groups attached to the glucoside moiety. Its molecular formula is with a molecular weight of 578 g/mol. The presence of these substituents enhances its biological activity compared to other flavonoids.
Neuroprotective Effects
Numerous studies have highlighted the neuroprotective properties of APG, particularly in models of cerebral ischemia. Research indicates that APG treatment leads to significant improvements in cell viability and neurological outcomes in both in vitro and in vivo models.
Key Findings
- In Vitro Studies : In a study using PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R), APG treatment at concentrations of 0.4 μg/ml and 0.8 μg/ml significantly promoted cell viability and reduced lactate dehydrogenase (LDH) release, indicating reduced cell death .
- In Vivo Studies : In animal models, administration of APG at doses of 50 mg/kg or 100 mg/kg improved neurological scores post-reperfusion, increased survival neuron counts, and reduced infarct volumes .
- Mechanism of Action : The neuroprotective effects are believed to be mediated through the upregulation of manganese-superoxide dismutase (Mn-SOD) via phosphorylation of signal transducer and activator of transcription 3 (STAT3) .
Antioxidant Activity
APG exhibits substantial antioxidant properties, which contribute to its neuroprotective effects. The antioxidant capacity has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively.
Comparative Antioxidant Activity
Cardioprotective Effects
In addition to its neuroprotective qualities, APG has shown promise in protecting against myocardial ischemia/reperfusion injury.
Observations from Studies
- Myocardial Injury Markers : APG treatment significantly reduced markers such as CK-MB and LDH levels in experimental models, indicating decreased myocardial injury .
- Inflammatory Response : It also attenuated pro-inflammatory cytokines like TNF-α and IL-6, suggesting an anti-inflammatory mechanism alongside its cardioprotective role .
Case Studies
Several case studies have provided insights into the therapeutic potential of APG:
- Cerebral Ischemia Model : In a rat model subjected to middle cerebral artery occlusion (MCAO), APG treatment resulted in improved functional recovery as measured by neurological scoring systems .
- Cardiac Ischemia Model : Another study demonstrated that APG administration significantly mitigated myocardial damage post-reperfusion injury by regulating inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the primary natural sources and isolation strategies for Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside?
- Methodological Answer : The compound is naturally found in plants like Trigonella foenum-graecum (fenugreek) and Cucumis sativus (cucumber) . Isolation typically involves methanol or hydro-methanol extraction, followed by fractionation using solid-phase extraction (SPE) and chromatographic techniques such as flash chromatography, Sephadex LH-20 gel permeation, and preparative HPLC. For example, apigenin derivatives were isolated from Turnera diffusa (Damiana) using silica gel chromatography and semi-preparative HPLC .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HR-MS provides molecular ion peaks (e.g., m/z 877 [M − H]⁻ for related apigenin glycosides) and fragmentation patterns to infer substitution sites . NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) resolves sugar-proton coupling constants (e.g., J5'',6'' in glucoside moieties) and confirms acylation positions (e.g., 2''- and 6''-coumaroyl groups) .
Q. What spectroscopic markers (e.g., NMR, MS) are indicative of the 2'',6''-di-O-E-p-coumaroyl substitution pattern?
- Methodological Answer : In NMR, the E-configuration of coumaroyl groups is confirmed by trans coupling constants (J ≈ 16 Hz) between H-7'' and H-8'' protons. MS/MS fragmentation reveals neutral losses corresponding to coumaroyl (146 Da) and glucoside (162 Da) moieties. For example, apigenin 7-O-(6''-O-p-E-coumaroyl)-glucoside shows a molecular ion at m/z 593 [M − H]⁻ and diagnostic fragments at m/z 447 (loss of coumaroyl) and m/z 285 (aglycone) .
Advanced Research Questions
Q. How does the substitution pattern of coumaroyl groups influence the compound’s solubility and bioactivity?
- Methodological Answer : The 2'',6''-di-O-E-p-coumaroyl substitution enhances lipophilicity, reducing water solubility but improving membrane permeability. Comparative studies with mono-acylated analogs (e.g., apigenin 7-O-6''-coumaroyl-glucoside) show that di-acylation increases antioxidant activity by stabilizing radical intermediates. However, Z-isomers (e.g., apigenin 7-O-(6''-O-p-Z-coumaroyl)-glucoside) exhibit lower stability under UV light, requiring dark storage during experiments .
Q. What experimental models are used to evaluate the neuroprotective effects of this compound, and what mechanisms are proposed?
- Methodological Answer : In vitro models include oxygen-glucose deprivation (OGD) in PC12 cells, where 0.4–0.8 µg/mL of the compound reduces lactate dehydrogenase (LDH) release by 30–40%. In vivo, middle cerebral artery occlusion (MCAO) in rats shows 50–100 mg/kg doses reduce infarct volume by 25–35% via STAT3 phosphorylation, elevating Mn-SOD antioxidant levels .
| Neuroprotective Outcomes (APG Treatment) |
|---|
| Dose |
| 50 mg/kg |
| 100 mg/kg |
Q. How do solvent composition and pH affect the conformational stability of related apigenin glycosides?
- Methodological Answer : Solvent polarity and proton concentration alter glucoside conformation. For malonylated analogs, NMR reveals solvent-dependent shifts in H-6'' protons (δ 4.2–4.4 ppm in D2O vs. δ 4.0–4.1 ppm in CD3OD). Acidic conditions (pH < 5) induce partial hydrolysis of coumaroyl esters, necessitating neutral buffers during extraction .
Q. What contradictions exist in the literature regarding the biological activity of this compound?
- Methodological Answer : Some studies report potent neuroprotection (e.g., 35% infarct reduction ), while others note limited bioavailability due to rapid glucuronidation. These discrepancies may arise from differences in experimental models (e.g., cell lines vs. whole organisms) or isomer-specific effects (E- vs. Z-coumaroyl). Resolving these requires pharmacokinetic profiling using LC-MS/MS to track metabolite formation .
Q. How does acylation with different groups impact the vacuolar transport of apigenin glycosides?
- Methodological Answer : Malonylation at the 6''-OH of glucose facilitates vacuolar uptake via pH-dependent conformational trapping. In contrast, coumaroylated derivatives rely on ATP-binding cassette (ABC) transporters. Enzymatic studies using parsley malonyltransferase show malonylated apigenin 7-O-glucoside is preferentially sequestered in vacuoles, while coumaroylated analogs remain cytoplasmic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
